An In-depth Technical Guide to the Solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid in DMSO
An In-depth Technical Guide to the Solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid in DMSO
Abstract
Introduction: The Critical Role of DMSO Solubility in Drug Discovery
Dimethyl sulfoxide (DMSO) is a powerful and widely utilized solvent in the pharmaceutical industry, primarily due to its exceptional ability to dissolve a broad range of both polar and nonpolar compounds.[3] In the context of high-throughput screening (HTS), which is a cornerstone of modern drug discovery, compounds are typically stored and assayed from concentrated DMSO stock solutions.[1] Therefore, the solubility of a test compound in DMSO is a fundamental prerequisite for its inclusion in screening libraries and subsequent biological evaluation.
Poor solubility in DMSO can lead to a cascade of issues, including:
-
Inaccurate Concentration Determination: If a compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to erroneous structure-activity relationship (SAR) data.[3]
-
Compound Precipitation: Compounds that are sparingly soluble in DMSO may precipitate upon dilution into aqueous assay buffers, a common step in many biological assays.[3] This can result in a loss of active compound and the generation of false negatives.
-
Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based methods such as fluorescence or absorbance assays.
Given these considerations, a thorough understanding and experimental determination of the solubility of a novel compound like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is not merely a preliminary step but a critical-path activity in its development journey.
Chemical Profile of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid
While specific experimental data for this compound is sparse, we can infer some of its properties based on its structure. The molecule contains a carboxylic acid group, a nitro group, and an ethoxycarbonylpiperidine moiety. The presence of the carboxylic acid suggests a potential for pH-dependent solubility in aqueous solutions. The overall structure indicates a moderately complex organic molecule for which solubility in various solvents will be a key characteristic.
Theoretical Framework: Understanding Thermodynamic and Kinetic Solubility
When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[4][5][6]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in the presence of an excess of the solid compound.[5][6] It represents the true, stable solubility and is often determined using the "gold standard" shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]
-
Kinetic Solubility: This refers to the concentration at which a compound precipitates from a supersaturated solution.[5][6] In the context of drug discovery, it is often measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the point of precipitation.[4][8][9] This method is amenable to high-throughput formats and provides a rapid assessment of a compound's propensity to precipitate under assay-relevant conditions.[4][9]
The relationship between these two parameters is crucial. The kinetic solubility value is often higher than the thermodynamic solubility because the system has not had sufficient time to reach equilibrium.
Logical Relationship: Solubility Types and Their Determination
Caption: Relationship between solubility types and their experimental determination methods.
Experimental Protocols for Determining Solubility in DMSO
To ascertain the solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO, a multi-faceted approach involving both thermodynamic and kinetic methods is recommended.
Materials and Reagents
-
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Analytical balance
-
Calibrated pipettes and sterile, nuclease-free tips
-
96-well microplates
-
Plate reader with nephelometry or turbidimetry capabilities
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the definitive approach for determining the equilibrium solubility of a compound.[6][7]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: To each vial, add a precise volume of DMSO.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.[7]
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC method with a pre-prepared standard curve.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[4][8][9]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a precise amount of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.[3][8] Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.[3]
-
Assay Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[7]
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[7]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic and kinetic solubility.
Data Presentation and Interpretation
The results from the solubility experiments should be tabulated for clarity and ease of comparison.
Table 1: Quantitative Solubility Data for 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid
| Parameter | Value | Unit | Method |
| Kinetic Solubility | To be determined | mg/mL or mM | Nephelometry/Turbidimetry |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask Method |
Interpretation of Results:
A significant discrepancy between the kinetic and thermodynamic solubility values can indicate that the compound readily forms supersaturated solutions that are prone to precipitation over time. This information is critical for designing robust biological assays and for formulation development.
Factors Influencing Solubility in DMSO
The solubility of an organic compound like 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is influenced by several physicochemical properties:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid-state crystal lattice is a major determinant of solubility.[2]
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules. DMSO is a polar aprotic solvent, and its ability to form favorable interactions with the solute will enhance solubility.
-
Molecular Structure: The presence of functional groups that can interact with DMSO, such as the carboxylic acid and nitro groups in the target molecule, can influence solubility. The presence of a non-fused benzene ring and carboxylic acid derivatives has been associated with increased DMSO solubility.[1]
-
Purity of the Compound: Impurities can affect the crystal lattice and, consequently, the measured solubility.
Conclusion
While a definitive, pre-existing value for the solubility of 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid in DMSO is not publicly documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing both thermodynamic and kinetic solubility assays, researchers can obtain a comprehensive understanding of the compound's solubility profile. This knowledge is indispensable for ensuring data quality in early-stage drug discovery and for making informed decisions throughout the development process. The robust methodologies outlined herein will empower researchers to accurately characterize this and other novel chemical entities, paving the way for successful downstream applications.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. [Link]
-
NextSDS. 2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid. [Link]
-
Gant, T. G. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Medicinal Chemistry. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
PubChem. 5-Nitro-2-(piperidin-1-yl)benzoic acid. [Link]
-
Domainex. Thermodynamic Solubility Assay. [Link]
-
Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Thati, J., et al. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical and Engineering Data. [Link]
-
United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Pion. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. scispace.com [scispace.com]
- 6. raytor.com [raytor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. protocols.io [protocols.io]
